molecular formula C5H4N2S B3218241 5-Methylthiazole-4-carbonitrile CAS No. 1187942-88-6

5-Methylthiazole-4-carbonitrile

Cat. No. B3218241
CAS RN: 1187942-88-6
M. Wt: 124.17 g/mol
InChI Key: IFGPQFXHKILQPQ-UHFFFAOYSA-N
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Description

5-Methylthiazole-4-carbonitrile is a heterocyclic compound that belongs to the thiazole family. It is a colorless liquid with a molecular formula of C5H4N2S and a molecular weight of 128.16 g/mol. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : 5-Methylthiazole-4-carbonitrile derivatives have been synthesized and characterized in various studies. For example, one study synthesized new ruthenium(II) complexes using substituted isothiazole ligands, which included 5-Methylthiazole-4-carbonitrile derivatives (Đukić et al., 2020). These complexes were analyzed using techniques like IR, UV-Vis, NMR spectroscopy, and elemental analysis.

  • Structural Analysis : Another study focused on the regiospecific Suzuki coupling of dichloroisothiazole-4-carbonitrile derivatives, which are closely related to 5-Methylthiazole-4-carbonitrile (Christoforou et al., 2003). This research provided insights into the structural analysis of these compounds.

Biological and Medicinal Applications

  • Antitumor Activity : Research has explored the antitumor activity of ruthenium(II) complexes derived from 5-Methylthiazole-4-carbonitrile (Đukić et al., 2020). These studies have shown potential in the field of oncology, specifically in targeting certain types of cancer cells.

  • Potential HIV-1 Inhibitors : Triazenopyrazole derivatives, which include 5-Methylthiazole-4-carbonitrile, have been synthesized and evaluated as potential inhibitors of HIV-1, indicating a potential application in antiviral therapies (Larsen et al., 1999).

Chemical and Material Science Applications

  • Corrosion Inhibition : Pyranopyrazole derivatives related to 5-Methylthiazole-4-carbonitrile have been investigated for their potential as corrosion inhibitors for metals in acidic environments (Yadav et al., 2016). This application is significant in industrial contexts, particularly in maintaining the integrity of metal structures and components.

  • Solubility and Thermodynamic Modelling : The solubility of 2-amino-5-methylthiazole, closely related to 5-Methylthiazole-4-carbonitrile, in various organic solvents has been determined and modeled (Chen et al., 2017). This research is essential for understanding the physical properties of these compounds and their interactions with different solvents.

properties

IUPAC Name

5-methyl-1,3-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-5(2-6)7-3-8-4/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGPQFXHKILQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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